Glycerol

Description

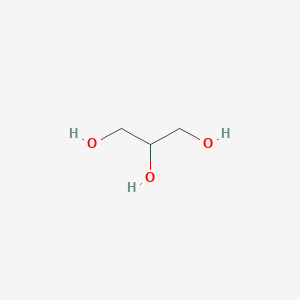

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 | |

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Glycerol Production Methodologies and Process Optimization

Biotechnological Approaches for Glycerol Biosynthesis and Production

Microbial Fermentation Strategies for Enhanced this compound Yield

Yeast-based Fermentation Systems (e.g., Saccharomyces cerevisiae, Candida glycerinogenes)

Yeast strains, particularly Saccharomyces cerevisiae and Candida glycerinogenes, are prominent in fermentative this compound production. This compound synthesis in yeasts primarily serves as a redox sink to maintain intracellular redox balance, especially under anaerobic conditions, by reoxidizing excess NADH to NAD+ nih.govasm.org. It also acts as an osmolyte, enabling yeast growth in high osmolarity environments nih.govnih.gov.

Saccharomyces cerevisiae : This brewing and baking yeast is widely recognized for its this compound-producing capabilities researchgate.net. Factors influencing this compound yields in S. cerevisiae fermentation include temperature, yeast strain, inoculation level, sulfite (B76179) concentration, sugar concentration, osmotic stress, nitrogen source and concentration, pH, and aeration nih.govoup.comresearchgate.netscielo.brjournals.ac.za.

Research Findings : Overexpression of the GPD1 gene, which encodes this compound-3-phosphate dehydrogenase (GPDH), a rate-limiting enzyme in this compound formation, has successfully increased this compound production in engineered S. cerevisiae strains nih.govnih.gov. For instance, an engineered S. cerevisiae strain produced up to 28 g/L of this compound under conditions simulating wine fermentation, albeit with increased undesirable by-products like acetate (B1210297) and acetoin (B143602) nih.gov. Deletion of the TPI1 gene, encoding triosephosphate isomerase, in S. cerevisiae mutants has also been explored to redirect carbon flux towards this compound, achieving yields close to the theoretical maximum of 1 mol this compound per mol glucose (0.90 mol/mol) nih.govoup.com. However, such mutants typically cannot grow on glucose as the sole carbon source nih.gov. Optimizing fermentation conditions, including temperature (e.g., 30°C for maximum this compound concentration) and pH (e.g., 3.5-4.2 for wine yeasts), can significantly impact this compound yield scielo.br.

Candida glycerinogenes : This osmotolerant yeast is known for its high this compound productivity nih.govplos.org. It can produce substantial amounts of this compound under hyperosmotic conditions plos.org.

Research Findings : Optimal conditions for C. glycerinogenes fermentation include a temperature of 29-33°C and a pH of 4-6 nih.govacs.org. An optimal medium typically contains 230-250 g/L glucose, 2 g/L urea, and 5 mL/L corn steep liquor nih.gov. Under these conditions, C. glycerinogenes has achieved a high this compound yield of 64.5% (w/w) based on consumed glucose, with this compound concentrations reaching up to 137 g/L in 30-L agitated fermentors nih.govacs.org. In large-scale operations (50,000-L airlift fermentors), average yields of 50.67% (w/w) and concentrations of 121.9 g/L have been reported from approximately 240.6 g/L glucose nih.gov. Genetic modifications to C. glycerinogenes have also enhanced this compound production, for example, by increasing xylose utilization, leading to titers of 40.3 g/L and yields of 40.4% from undetoxified bagasse hydrolysate nih.gov.

Bacterial and Algal this compound Production Systems

Beyond yeasts, various bacteria and algae also exhibit the ability to produce this compound, presenting alternative bioproduction pathways.

Bacterial this compound Production Systems : Certain bacterial species, including members of the Enterobacteriaceae family (e.g., Escherichia, Klebsiella, and Citrobacter), can ferment this compound into various value-added chemicals, including ethanol (B145695), lactic acid, and propanediols mdpi.com. While some bacteria can consume this compound as a nutrient, others, like Anaerobium acetethylicum, convert it into useful compounds such as ethanol and hydrogen mdpi.com.

Algal this compound Production Systems : Microalgae, particularly species from the genus Dunaliella (e.g., Dunaliella tertiolecta, Dunaliella salina), are notable for their capacity to accumulate large amounts of this compound as a compatible solute in response to extracellular osmotic stress researchgate.netmdpi.combts.gov.

Research Findings : Dunaliella tertiolecta has been shown to dedicate a significant portion of its fixed carbon dioxide to extracellular this compound production, allowing for potential extraction while maintaining the algal culture bts.gov. This this compound production occurs through photosynthesis or starch storage pathways, requiring optimal conditions including light, nutrients (nitrogen and phosphorus), temperature, and salinity bts.gov. Rapid this compound production can occur within minutes of hyperosmotic shock, with intracellular this compound levels increasing significantly within an hour bts.gov. Recent studies have identified unusual bidomain enzymes in algae, such as Chlamydomonas reinhardtii and Dunaliella salina, that fuse the two enzymes needed to convert dihydroxyacetone phosphate (B84403) (DHAP) into this compound, highlighting unique biosynthetic mechanisms frontiersin.org. This compound-3-phosphate (G3P) can also be funneled into gluconeogenesis for carbohydrate production in algae researchgate.net.

Metabolic Engineering and Genetic Modification for this compound Overproduction

Metabolic engineering and genetic modification are crucial strategies to enhance this compound production by redirecting metabolic flux and optimizing enzymatic activities nih.govasm.orgnih.gov. The primary goal is to increase the carbon flow towards this compound synthesis while minimizing the production of undesirable by-products.

Strategies Employed :

Overexpression of Key Enzymes : A common approach involves overexpressing genes encoding key enzymes in the this compound synthesis pathway, such as this compound-3-phosphate dehydrogenase (GPDH, encoded by GPD1 and GPD2 in S. cerevisiae) nih.govnih.gov. This increases the rate of conversion of dihydroxyacetone phosphate (DHAP) to this compound-3-phosphate, a precursor to this compound nih.gov.

Deletion or Down-regulation of Competing Pathways : To prevent carbon from being diverted to other products, genes involved in competing pathways, particularly ethanol synthesis, are often targeted for deletion or down-regulation nih.govoup.com. For example, reduced expression of pyruvate (B1213749) decarboxylase and deletion of alcohol dehydrogenase genes in S. cerevisiae have led to increased this compound production nih.gov. Deletion of triose phosphate isomerase (TPI1) in S. cerevisiae mutants forces DHAP accumulation, which is then converted to this compound nih.govoup.com.

Enhancing NADH Availability : this compound synthesis consumes NADH. Strategies to increase NADH generation or reduce its consumption by alternative pathways (e.g., by deleting external mitochondrial NADH dehydrogenases NDE1 and NDE2 and respiratory chain-linked this compound-3-phosphate dehydrogenase GUT2 in S. cerevisiae) can enhance this compound yield oup.com.

Tolerance to Toxicants : In the context of lignocellulosic hydrolysates, engineering strains like Candida glycerinogenes for resistance to inhibitory compounds (e.g., furfural, acetic acid) can improve this compound production from low-cost feedstocks nih.gov. Up-regulating genes like GPD1, HXT4, and MSN4 in C. glycerinogenes has been shown to increase this compound titer in the presence of toxicants researchgate.net.

Research Findings : Metabolically engineered S. cerevisiae strains have shown significant increases in this compound production, though sometimes at the expense of ethanol and with the accumulation of other by-products like acetate and acetoin nih.govresearchgate.net. The highest this compound yield and productivity reported for engineered S. cerevisiae were achieved with tpi1Δ deletion mutants, reaching 0.83 mol this compound per mol glucose nih.gov. For Candida glycerinogenes, genetic modifications have resulted in this compound titers of 40.3 g/L and yields of 40.4% from undetoxified biomass hydrolysates nih.gov.

Advanced Purification and Upgrading Technologies for Crude this compound Streams

Crude this compound, a significant byproduct of biodiesel production (approximately 100 kg per ton of biodiesel), contains various impurities such as methanol (B129727), water, salts, fatty acids, and other organic non-glycerol matter (MONG) advancebiofuel.infrontiersin.orgmdpi.commdpi.comrsc.org. These impurities necessitate purification to enhance its economic and applicable value for industrial uses frontiersin.orgmdpi.com.

Physico-Chemical Treatment Processes

Physico-chemical treatments are initial and often crucial steps in crude this compound purification, aiming to remove bulk impurities before advanced refinement rsc.orgglamour-project.eu.

Saponification : This process converts residual glycerides and free fatty acids (FFAs) in crude this compound into fatty acid salts (soaps) and additional this compound, typically by adding a base like KOH rsc.orgglamour-project.eu.

Acidification : Following saponification, acidification (e.g., using phosphoric acid, sulfuric acid, or hydrochloric acid) neutralizes catalysts and converts soaps into insoluble protonated free fatty acids and inorganic salts advancebiofuel.infrontiersin.orgmdpi.comrsc.orgglamour-project.eunih.gov.

Phase Separation and Filtration : After acidification, the mixture typically separates into distinct layers: an upper fatty acid layer, a middle this compound-rich layer, and sometimes a bottom layer of inorganic salts frontiersin.orgmdpi.comrsc.orgnih.gov. Decantation is used to separate the fatty acid layer, and filtration (e.g., using 0.45 µm filters) removes precipitated salts frontiersin.orgmdpi.comnih.gov.

Neutralization : The this compound-rich layer is then neutralized (e.g., to pH 7 using NaOH) frontiersin.orgmdpi.comnih.gov.

Solvent Extraction : This technique involves mixing crude this compound with a C3-C10 secondary or tertiary alcohol to form two phases, separating the alcohol-rich phase from the this compound, and then recovering the alcohol for reuse by evaporation google.com. Methanol can also be used as a solvent to aid in the precipitation of dissolved salts mdpi.com.

Adsorption : Adsorbent materials, such as activated carbon and silica (B1680970) beads, are used to remove color, odor, metal ions, and remaining water molecules from the this compound solution mdpi.commdpi.comglamour-project.eu. This method is attractive as it avoids liquid effluents and allows for adsorbent reuse mdpi.com.

Research Findings : Physico-chemical treatments can typically increase this compound purity to 80-85% w/w rsc.org. A dual-step purification method combining acidification and ion exchange achieved a maximum this compound purity of 98.2% frontiersin.org. Studies have shown that sulfuric acid-based treatment is effective, leading to a more refined this compound compared to single-step acidification glamour-project.eu.

Membrane Separation Techniques in this compound Purification

Membrane separation technologies offer an energy-efficient and chemical-free approach for purifying crude this compound, particularly for removing impurities like salts, fatty acids, and water mdpi.comusask.camagellanium.commonash.edu.

Ultrafiltration (UF) : This technique uses membranes with specific pore sizes (e.g., 5 kDa) to remove larger impurities such as residual palm oil, fatty acids, and suspended solids from the crude this compound stream usask.camonash.eduexlibrisgroup.com.

Research Findings : Ultrafiltration has demonstrated high rejection rates for palm oil (up to 87.00%) and oleic acid (up to 98.59%) monash.edu. A combined physico-chemical treatment and semi-continuous ultrafiltration process achieved a this compound purity of 93.7% from crude this compound with an initial purity of 40% usask.caexlibrisgroup.com.

Nanofiltration (NF) : Nanofiltration membranes have smaller pores than ultrafiltration, allowing for further removal of impurities like smaller organic molecules and some salts, while permitting this compound permeation usask.camonash.edu.

Research Findings : Nanofiltration of treated this compound can achieve purities in the range of 96-100 wt% from 94 wt% purity this compound in simulated mixtures usask.ca. Optimization of nanofiltration parameters (e.g., 40°C, 60 bar, 1 L/min flow rate) resulted in 97.55% this compound permeation and over 99% palm oil rejection monash.edu.

Reverse Osmosis (RO) : This high-pressure membrane process is effective for removing water and dissolved salts, leading to higher this compound concentrations monash.edu.

Research Findings : TFC-HR membranes in reverse osmosis have yielded high this compound rejection rates of 99.81% monash.edu.

Electrodialysis (ED) : Electrodialysis uses ion-exchange membranes to remove salts and impurities by applying an electric field, making it particularly effective for desalting crude this compound magellanium.com.

Research Findings : ED can achieve over 95% separation of target salts from synthetic this compound solutions, with efficiency influenced by salt concentration and water-to-glycerol ratio magellanium.com.

Membrane Distillation (MD) : Thermally driven membrane techniques like MD (including direct contact, air gap, and vacuum membrane distillation) utilize temperature differences to create vapor pressure across a hydrophobic membrane, separating this compound from water and other volatiles magellanium.com.

Distillation and Other Thermal Separation Methods

Distillation and other thermal methods are widely used for obtaining high-purity this compound, especially after initial pre-treatment steps advancebiofuel.inmdpi.com.

Vacuum Distillation : This is a highly effective method for purifying this compound, particularly from crude this compound with high salt and MONG content mdpi.commagellanium.com. Operating under reduced pressure allows this compound to be distilled at lower temperatures (e.g., 70°C for methanol removal, 120-126°C for this compound distillation), preventing thermal degradation and reducing energy consumption advancebiofuel.inmdpi.commdpi.comrsc.orggoogle.commagellanium.com.

Research Findings : Vacuum distillation can achieve very high purity levels, with reports of 99% mdpi.com and even 99.77% purity for pharmaceutical use mdpi.com. It is considered the most effective process for obtaining high-purity this compound among various options mdpi.com. A simple vacuum distillation at 120-126°C yielded 96.6% pure this compound rsc.org. The process can be optimized to increase the mass flow rate of pure this compound by up to 40% mdpi.com.

Evaporation : This thermal method is primarily used to remove volatile components like water and residual alcohols (e.g., methanol) from crude this compound streams advancebiofuel.inmdpi.comgoogle.com. It is often a pre-treatment step before further purification.

Research Findings : Heating crude this compound to temperatures around 80-90°C can effectively remove methanol through evaporation or simple distillation advancebiofuel.inmdpi.com. Evaporation at 110°C has been used to remove water after neutralization mdpi.com.

Catalytic and Biocatalytic Transformations of Glycerol for High Value Chemicals

Hydrogenolysis of Glycerol to Propanediols and Other Alcohols

Production of 1,2-Propanediol and 1,3-Propanediol (B51772) from this compound

The production of 1,2-propanediol (1,2-PDO) and 1,3-propanediol (1,3-PDO) from this compound is a significant valorization route. These propanediols are valuable chemicals used as solvents, antifreeze agents, and precursors for polymers mdpi.comfishersci.cafishersci.co.uk.

The conversion of this compound to 1,2-propanediol primarily occurs through hydrogenolysis, a catalytic process involving the removal of a hydroxyl group and the addition of a hydrogen atom acs.org. This reaction typically involves two steps: acid-catalyzed this compound dehydration and metal-catalyzed intermediate hydrogenation mdpi.com. Different catalytic systems are employed, including noble metal-based catalysts like Ru or Pt, and transition metal catalysts such as Cu-based systems mdpi.comacs.org. For instance, Cu-based catalysts facilitate the selective cleavage of the secondary C-O bond to produce 1,2-propanediol mdpi.com. Research has shown that Rh-promoted Cu/solid-base catalysts can achieve high this compound conversion (91.0%) and 1,2-propanediol selectivity (98.7%) at 180 °C and 2.0 MPa H₂ in a bio-ethanol solvent nih.gov. The mechanism of action for heterogeneous catalysts involves the adsorption of this compound, activation of the C-O bond by acidic, basic, or metallic sites, activation of a hydrogen molecule on the metallic center, C-O bond dissociation, and product desorption acs.org. On acidic sites, this compound is dehydrated to acetol, which is then hydrogenated to 1,2-propanediol. On basic sites, this compound can be dehydrated to 2-hydroxypropenal, subsequently hydrogenated to 1,2-propanediol acs.org.

The production of 1,3-propanediol from this compound is also a subject of extensive research, often involving thermocatalytic and biocatalytic techniques mdpi.com. Both 1,2-propanediol and 1,3-propanediol offer value-added uses for this compound, contributing to the benign development of the biodiesel industry mdpi.comsciopen.com.

Carboxylation of this compound to this compound Carbonate

This compound carbonate (GC) is a highly versatile and valuable product with applications in surfactants, pharmaceuticals, paints, and as an electrolyte in lithium-ion batteries wikipedia.orgacs.org. Its synthesis from this compound is a key area of research, particularly due to its potential as a "green" process that utilizes both this compound and carbon dioxide (CO₂) sciopen.commdpi.comresearchgate.netmdpi.com.

Direct Carbonation of this compound with Carbon Dioxide

The direct carbonation of this compound with CO₂ is a promising route for synthesizing this compound carbonate, aligning with green chemistry principles by utilizing a greenhouse gas sciopen.commdpi.comresearchgate.net. However, this reaction is thermodynamically limited, exhibiting a relatively low chemical equilibrium constant (e.g., 1.3 × 10⁻³ at 160 °C and 50 bar) mdpi.com. To overcome this limitation, the removal of produced water is crucial to shift the chemical equilibrium towards the product side mdpi.comrwth-aachen.de. Dehydrating agents such as acetonitrile (B52724), benzonitrile (B105546), and adiponitrile (B1665535) have been investigated to promote this compound carbonate synthesis mdpi.com. For instance, the carboxylation of this compound in the presence of benzonitrile produces this compound carbonate with water as a byproduct mdpi.com. A semi-continuous process has been developed where CO₂ acts as both a reagent and a stripping gas for water removal, achieving a 13% yield of this compound carbonate rwth-aachen.de.

Catalyst Development for this compound Carbonate Synthesis

Catalyst development is critical for enhancing the efficiency of this compound carbonate synthesis. Various heterogeneous catalysts have been explored for the direct carbonation of this compound with CO₂ and for transesterification reactions with dialkyl carbonates.

Metal Oxides: Lanthanum-based catalysts, such as La₂O₃ and La₂O₂CO₃, have been shown to yield this compound carbonate in the presence of basic species mdpi.com. Their catalytic performance is correlated with catalyst basicity, as CO₂ can adsorb and dissociate at basic sites, facilitating the reaction mdpi.com. Zinc oxide (ZnO) has also been identified as an active catalyst, with an 8.1% yield in this compound carbonate under specific conditions (180 °C, 150 bar, 12 h) researchgate.net. Mixed metal oxides derived from hydrotalcites, such as Zn/Al/La and Zn/Al/La/M (M = Li, Mg, Zr), have been used for the direct carbonylation of this compound with CO₂ sciopen.com.

Zeolites: Zeolites, characterized by high specific surface area and adjustable acid/basic sites, are considered potential candidates for catalyzing this compound direct carbonylation with CO₂ nih.gov. Na-based zeolites have been reported for transesterification, with commercial Na₁․₈₈(Al₂Si₄․₈O₁₃․₅) achieving an 80% yield of this compound carbonate mdpi.com. K-zeolite derived from coal fly ash has shown a 96% yield, and lithium-oil palm ash zeolite achieved 98.1% yield, attributed to increased lithium impregnation and strong basicity mdpi.com.

Other Catalysts: Heterogeneous base catalysts, including alkaline-earth metal oxides (MgO, CaO, and mixed oxides), have attracted considerable attention for the transesterification of this compound with dialkyl carbonate mdpi.com. Sodium carbonate (Na₂CO₃) has emerged as a promising heterogeneous catalyst for synthesizing this compound carbonate from purified crude this compound and dimethyl carbonate, tolerating residual water content acs.org. Gold nanoparticles (AuNPs) supported by metal-organic frameworks (MOFs) have also been successfully used for the reaction of this compound with CO₂ to form this compound carbonate researchgate.netmdpi.com.

Esterification and Etherification of this compound

This compound can undergo esterification and etherification reactions to produce a range of valuable derivatives.

Synthesis of this compound Esters (e.g., Mono-, Di-, Triglycerides, Triacetin)

This compound esters, such as mono-, di-, and triglycerides, are important compounds with diverse applications. Triacetin (glyceryl triacetate) is a triester of this compound and acetic acid, obtained by the esterification of natural glycerin or from petrochemicals with acetic anhydride (B1165640) atamanchemicals.com. It is a colorless, oily liquid used as a food additive, solvent in flavors, humectant, and plasticizer in pharmaceuticals atamanchemicals.comstarsbiotec.comnih.gov.

Monoacylglycerols (MAGs) and diacylglycerols (DAGs) are typically minor components in most tissues but are significant as emulsifying agents and in the digestion of dietary fats lipidmaps.orgthegoodscentscompany.com. Triacylglycerols (TAGs), also known as triglycerides, are the main components of dietary fats lipidmaps.orgwikipedia.org. For example, 1,2,3-Trilauroyl this compound is a triacylthis compound found in dietary fats, used in cosmetics for skin conditioning and as thickening agents lipidmaps.org. Triolein, a symmetrical triglyceride, is derived from this compound and three units of oleic acid and represents a significant portion of olive oil wikipedia.org.

Synthesis of this compound Ethers

This compound ethers are another class of derivatives that can be synthesized from this compound. While specific detailed research findings on the synthesis of this compound ethers were not extensively covered in the provided search results, the general category of etherification of this compound is a recognized pathway for valorizing this compound. These transformations typically involve the reaction of this compound's hydroxyl groups with various etherifying agents, often in the presence of catalysts, to form mono-, di-, or tri-ethers of this compound.

Compound Names and PubChem CIDs

Fundamental Biological and Biochemical Roles of Glycerol

Glycerol Metabolism and Biosynthesis in Prokaryotic and Eukaryotic Systems

This compound metabolism is intricately coordinated in both prokaryotic and eukaryotic cells asm.org. It acts as a significant link between sugar and fatty acid metabolism oup.com.

This compound uptake into cells can occur via passive diffusion, especially at low rates of entry physiology.org. However, high rates of this compound uptake are often associated with facilitated transport mechanisms, which can be inhibited by substances like phloretin (B1677691) physiology.org. In human and rat red blood cells, aquaglyceroporin (AQP) 3 facilitates this compound transport, while mice utilize AQP9 physiology.org. In the rat heart, AQP7 appears to be involved in facilitated this compound permeation physiology.org.

In yeast, this compound uptake is tightly regulated to maintain optimal intracellular levels, especially under changing external conditions and nutrient availability oup.com. Active this compound uptake systems, such as Na+/glycerol and H+/glycerol symports, contribute to halotolerance in yeasts by enabling the accumulation of this compound against a concentration gradient microbiologyresearch.org. Some human cell lines, like HCT-15 colon cancer cells, exhibit a Na+-dependent carrier-mediated this compound transport system nih.gov.

In biological systems, this compound is catabolized into dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in metabolic pathways such as glycolysis and the Calvin cycle mdpi.comencyclopedia.pub. This conversion can occur through two primary routes:

Phosphorylation by this compound Kinase (GK): this compound is first phosphorylated to sn-glycerol-3-phosphate (G3P) by the enzyme this compound kinase, utilizing ATP mdpi.comwikipedia.orgbiorxiv.org. This is a crucial step for this compound consumption, as GK-deficient mutants are unable to grow on this compound as a sole carbon source biorxiv.org.

Oxidation by this compound Dehydrogenase: Alternatively, this compound can be oxidized to dihydroxyacetone (DHA) by this compound dehydrogenase, which is subsequently phosphorylated by an ATP-dependent or phosphoenolpyruvate (B93156) (PEP)-dependent DHA kinase to form DHAP asm.org.

Once formed, DHAP can be channeled into central carbon metabolism, including glycolysis for energy generation or gluconeogenesis for glucose synthesis oup.comwikipedia.orgproteopedia.org. In glycolysis, DHAP is further processed to pyruvate (B1213749) asm.org. In gluconeogenesis, DHAP can be converted to glucose, providing a significant glucose source, for example, in hibernating animals mdpi.comwikipedia.org. This compound-3-phosphate dehydrogenase (GlpD) is a key enzyme that catalyzes the oxidation of G3P to DHAP, linking respiration, glycolysis, and phospholipid biosynthesis proteopedia.orgpnas.orgnih.gov. This enzyme also plays a role in shuttling reducing equivalents from cytosolic NADH into the mitochondrial matrix pnas.org.

This compound serves as the foundational backbone for the synthesis of glycerolipids, which include triacylglycerols (TAGs) and phospholipids (B1166683) mdpi.comcreative-proteomics.comrupahealth.com.

Triacylthis compound Synthesis (Energy Storage): Triacylglycerols, the primary form of stored fat and energy reserves, are formed by the esterification of this compound with three fatty acid molecules creative-proteomics.comrupahealth.comfiveable.me. This process primarily occurs via the this compound-3-phosphate pathway, where this compound is first converted to G3P, which then serves as a precursor for TAG synthesis rupahealth.com. TAGs are stored in adipose tissue and serve as a long-term energy reserve, being hydrolyzed into fatty acids and this compound during periods of fasting or high energy demand creative-proteomics.comrupahealth.com.

Phospholipid Synthesis (Membrane Structure): Phospholipids, essential components of cellular membranes, are also built upon a this compound backbone mdpi.comcreative-proteomics.comaocs.orgwikipedia.org. They typically consist of a this compound molecule esterified with two fatty acid chains and a phosphate group, often linked to a polar head group creative-proteomics.comaocs.orgbocsci.com. In plants, glycerolipids are assembled via two parallel pathways: the plastid-localized prokaryotic pathway and the endoplasmic reticulum (ER)-localized eukaryotic pathway mdpi.comnih.gov. The prokaryotic pathway primarily produces glycerolipids with 16-carbon acyl moieties at the sn-2 position, while the eukaryotic pathway typically features 18-carbon acyl moieties mdpi.com. Phosphatidic acid (PA), an intermediate in glycerolipid metabolism, is produced via both pathways and is crucial for the synthesis of various phospholipids and galactolipids mdpi.com.

Physiological Functions of this compound in Living Organisms

This compound is involved in a variety of vital physiological processes across prokaryotes and eukaryotes nih.gov.

This compound is a crucial compatible solute in many organisms, particularly in yeasts like Saccharomyces cerevisiae, where it is accumulated intracellularly in response to decreased extracellular water activity oup.comoup.complos.org. This accumulation helps maintain cellular turgor pressure and allows cells to adapt to hyperosmotic stress plos.orgelifesciences.orgbiorxiv.org. The High Osmolarity this compound (HOG) pathway in yeast is activated by osmotic stress, stimulating this compound production and uptake, and preventing its outflow plos.org.

Beyond osmotic stress, this compound also acts as a cryoprotectant, helping to depress the freezing point of body fluids and protect cells from cold damage mdpi.comencyclopedia.pubnih.gov. For instance, the rainbow smelt (Osmerus mordax), a North American fish species, utilizes a mixture of antifreeze protein and this compound to survive in sub-zero temperatures mdpi.comencyclopedia.pub. The formation of this compound from sn-glycerol-3-phosphate is favored in many plants and yeasts as a response to metabolic stress caused by harsh environmental conditions mdpi.comencyclopedia.pub.

This compound is a fundamental component of glycerolipids, which are essential for forming and maintaining the structural integrity of biological membranes mdpi.comcreative-proteomics.comrupahealth.comfiveable.mesketchy.com. Phospholipids, which have a this compound backbone, form the lipid bilayers that serve as selective barriers defining cellular boundaries creative-proteomics.comwikipedia.orgbocsci.com. The amphipathic nature of glycerolipids, possessing both hydrophilic and hydrophobic regions, enables them to spontaneously form these lipid bilayers creative-proteomics.comfiveable.me.

Prebiotic Origin and Evolutionary Significance of this compound in the Emergence of Life

The emergence and evolution of prebiotic biomolecules on the early Earth are considered fundamental to understanding the chemical origins of life. Among these molecules, this compound holds significant importance due to its widespread presence in biochemistry mdpi.com.

Prebiotic Origin of this compound

The question of this compound's "site of origin" on the early Earth is a key area of investigation. Its formation likely relied on reduced carbon species and high-energy sources, such as ultraviolet (UV) radiation, for polymerization mdpi.com. This contrasts with the proposed origins of fatty acids, which are often associated with hydrothermal systems or Fischer-Tropsch type reactions mdpi.com.

Glyceraldehyde, dihydroxyacetone, and this compound, along with their phosphorylated derivatives, are considered plausible chemical precursors for glycerophospholipids, which are essential components of biological membranes rsc.org. Research suggests that simple carbon sources like formamide (B127407) or formaldehyde (B43269) could have served as precursors for this compound and phospholipid synthesis in the early Earth environment rsc.org. Glyceraldehyde, notably the first chiral product of the "formose" reaction, has also been detected in comets and other extraterrestrial bodies rsc.org. While this compound has been identified in interstellar ices, its precise prebiotic origin remains a subject of ongoing debate rsc.org.

Experimental studies have demonstrated the prebiotic synthesis of this compound phosphates under simulated hydrothermal conditions, particularly at low pH values ranging from 1 to 2 mdpi.comresearchgate.net. The presence of various minerals, including clays (B1170129) such as kaolinite (B1170537) and perlite, as well as offretite, garnet, hematite, and quartz, has been shown to catalyze these phosphorylation reactions, significantly increasing product yields compared to mineral-free experiments mdpi.comresearchgate.net. Furthermore, high-energy phosphate compounds like diamidophosphate (B1260613) (DAP) and cyclic trimetaphosphate have been observed to spontaneously phosphorylate this compound even at room temperature mdpi.comresearchgate.netnasa.gov. Studies on the decomposition rates of this compound phosphate under mild heating conditions suggest that a steady-state concentration of approximately 0.5 M of this compound phosphate could have been maintained in early Earth ponds rich in this compound, phosphate, urea, and catalytic minerals researchgate.net.

Evolutionary Significance in the Emergence of Life

This compound is a fundamental structural component of lipid molecules, serving as the backbone for both acylglycerols (simple lipids) and phospholipids (complex lipids) mdpi.comencyclopedia.pub. These lipids are indispensable for the formation of cellular membranes in all known living organisms mdpi.comencyclopedia.pub. Phosphorylated derivatives of this compound, specifically sn-glycerol-3-phosphate, sn-glycerol-1-phosphate (B1203117), and this compound-2-phosphate, are crucial constituents of cell membranes, working in conjunction with proteins mdpi.comencyclopedia.pub. The formation of these biological phosphate esters of this compound is considered a pivotal step in the origin and subsequent evolution of life on Earth researchgate.net.

Hypotheses regarding the early evolution of cell membranes propose that the prebiotic synthesis of this compound phosphate occurred in a non-chiral fashion on surfaces, leading to the initial incorporation of both sn-glycerol-1-phosphate and sn-glycerol-3-phosphate into phospholipids mdpi.com. Over time, organisms could have evolved specific enzymes, such as this compound-1-phosphate dehydrogenase (G1PDH) or this compound-3-phosphate dehydrogenase (G3PDH), to catalyze the reduction of dihydroxyacetone phosphate (DHAP) for the synthesis of specific this compound phosphate enantiomers mdpi.com. The distinct stereochemistry of the this compound backbone in the cell membranes of Bacteria/Eukaryotes versus Archaea is thought to have an ancient evolutionary origin, potentially stemming from the early divergence of these prokaryotic domains encyclopedia.pubanr.fr.